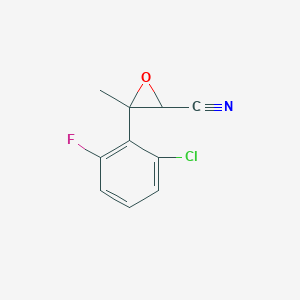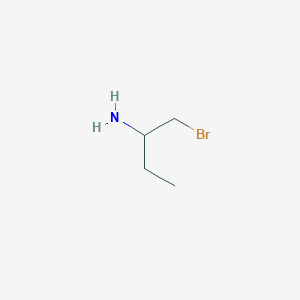
Methyl 4-amino-3-methylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-amino-3-methylbutanoate is an organic compound with the molecular formula C6H13NO2 It is an ester derivative of 4-amino-3-methylbutanoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 4-amino-3-methylbutanoate can be synthesized through several methods. One common approach involves the esterification of 4-amino-3-methylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-amino-3-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives under specific conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Hydrolysis: 4-amino-3-methylbutanoic acid and methanol.
Oxidation: Nitro or imino derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-amino-3-methylbutanoate has several applications in scientific research:
Pharmaceutical Development: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Biochemical Studies: The compound is utilized in studies involving enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of methyl 4-amino-3-methylbutanoate involves its interaction with specific molecular targets. For instance, in biochemical studies, it may act as a substrate for enzymes that catalyze ester hydrolysis. The ester bond is cleaved, releasing the corresponding acid and alcohol, which can then participate in further metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl butanoate: An ester with a similar structure but lacks the amino group.
Ethyl 4-amino-3-methylbutanoate: Similar structure with an ethyl ester group instead of a methyl ester group.
4-amino-3-methylbutanoic acid: The parent acid of methyl 4-amino-3-methylbutanoate.
Uniqueness
This compound is unique due to the presence of both an amino group and an ester group in its structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and biochemical research .
Eigenschaften
Molekularformel |
C6H13NO2 |
|---|---|
Molekulargewicht |
131.17 g/mol |
IUPAC-Name |
methyl 4-amino-3-methylbutanoate |
InChI |
InChI=1S/C6H13NO2/c1-5(4-7)3-6(8)9-2/h5H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
XMTSNVMIKXQAPW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)OC)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[4-(Trimethoxysilyl)phenyl]methyl diethylcarbamodithioate](/img/structure/B13150711.png)
![5-Bromo-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13150717.png)

![8-Bromo-6-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13150724.png)
![7,7-Dimethylspiro[2.5]octan-5-one](/img/structure/B13150729.png)



